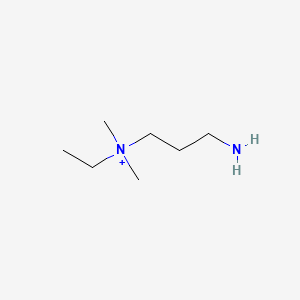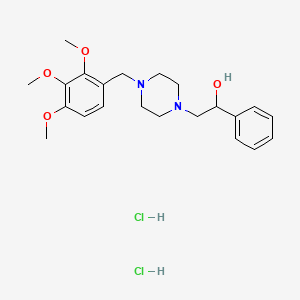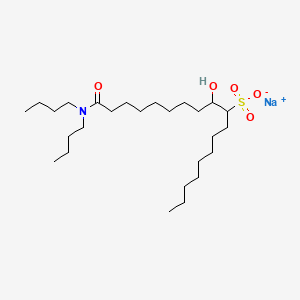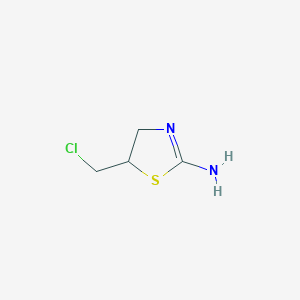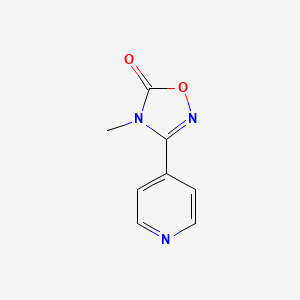
4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a pyridine ring and an oxadiazole ring. The presence of these rings imparts distinct chemical and physical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with acetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one: Lacks the methyl group at the 4-position.
4-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one: Pyridine ring is substituted at the 3-position instead of the 4-position.
Uniqueness: 4-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of the methyl group at the 4-position of the oxadiazole ring and the pyridine ring at the 4-position. This specific substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
64908-12-9 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
4-methyl-3-pyridin-4-yl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H7N3O2/c1-11-7(10-13-8(11)12)6-2-4-9-5-3-6/h2-5H,1H3 |
InChIキー |
JTTXNQWJNRMNPF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NOC1=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


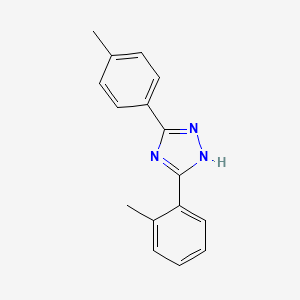
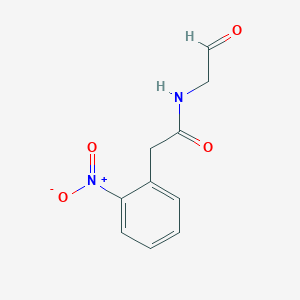
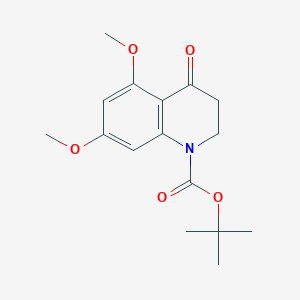
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
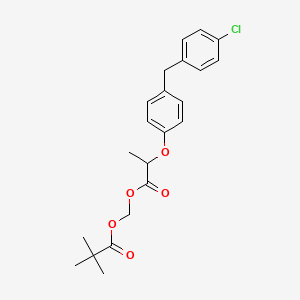

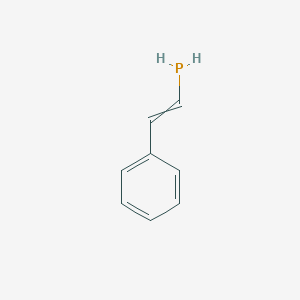
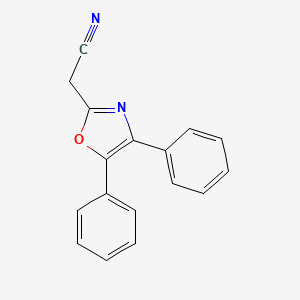
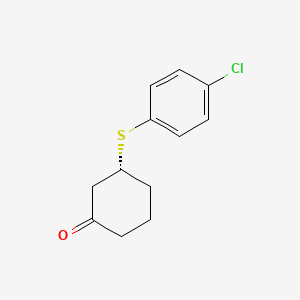
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
